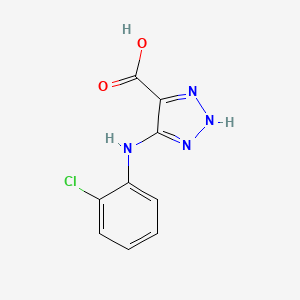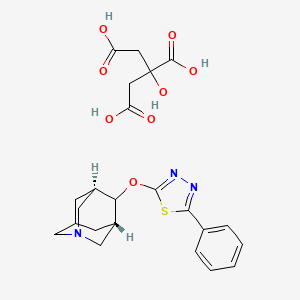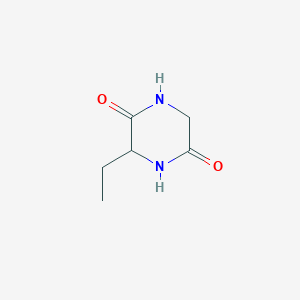
5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid (or 5-CPAT) is a synthetic compound that has been used in scientific research to study a variety of biochemical and physiological processes. It is an aromatic heterocyclic compound, with a molecular weight of 216.6 g/mol, and a melting point of approximately 80°C. 5-CPAT is a versatile compound that has been used in a range of laboratory experiments and has been found to have several unique properties that make it a useful tool for scientists.
Scientific Research Applications
5-CPAT has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various drugs and compounds, as well as to investigate the mechanisms of action of drugs and other compounds. 5-CPAT has also been used in the development of new drugs and other compounds, as well as to study the effects of certain environmental pollutants on human health. Additionally, 5-CPAT has been used in the study of cancer, neurological diseases, and other diseases.
Mechanism of Action
The mechanism of action of 5-CPAT is not yet fully understood. However, it is believed that 5-CPAT binds to certain proteins in the body, which in turn activate certain biochemical pathways. These pathways can then lead to the activation of certain physiological processes. For example, 5-CPAT has been found to activate certain pathways involved in the regulation of blood pressure, as well as pathways involved in the regulation of the immune system.
Biochemical and Physiological Effects
5-CPAT has been found to have several biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as cytochrome P450, which plays an important role in the metabolism of drugs and other compounds. Additionally, 5-CPAT has been found to inhibit the activity of certain proteins, such as the enzyme acetylcholinesterase, which plays a role in the regulation of nerve impulses. Finally, 5-CPAT has been found to increase the production of certain hormones, such as cortisol, which plays an important role in the regulation of stress.
Advantages and Limitations for Lab Experiments
5-CPAT has several advantages for use in laboratory experiments. It is a relatively stable compound that is not easily degraded. Additionally, it is relatively inexpensive and easy to synthesize. Furthermore, it is non-toxic and has a low melting point, making it easy to handle in the laboratory. However, 5-CPAT has several limitations that should be taken into account when planning laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, it has a relatively low bioavailability, meaning that it is not easily absorbed by the body.
Future Directions
There are several potential future directions for research involving 5-CPAT. For example, further research could be conducted to better understand the mechanism of action of 5-CPAT and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of 5-CPAT, such as the development of new drugs and other compounds. Finally, further research could be conducted to investigate the potential environmental applications of 5-CPAT, such as the study of the effects of environmental pollutants on human health.
properties
IUPAC Name |
5-(2-chloroanilino)-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c10-5-3-1-2-4-6(5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZVLRMVKOGWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704426 | |
| Record name | 5-(2-Chloroanilino)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032507-28-0 | |
| Record name | 5-(2-Chloroanilino)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate](/img/structure/B3318802.png)
![benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B3318803.png)
![2,5,7-Triazaspiro[3.4]octane-6,8-dione](/img/structure/B3318810.png)
![Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel-](/img/structure/B3318811.png)
![2-[2-[2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethoxy]ethoxy]tetrahydro-2H-pyran](/img/structure/B3318819.png)
![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid](/img/structure/B3318837.png)




![2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide](/img/structure/B3318890.png)
